4-Amino-2-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
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Overview
Description
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a heterocyclic organic compound with the molecular formula C₁₇H₂₉ClN₂O₂S and a molecular weight of 360.942 g/mol . This compound is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium chloride moiety. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves the reaction of 4-amino-2-butoxythiobenzoic acid with 2-(diethylamino)ethyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-2-hexoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride
Uniqueness
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group, in particular, differentiates it from similar compounds with different alkoxy groups, affecting its reactivity and interactions .
Properties
CAS No. |
100811-80-1 |
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Molecular Formula |
C17H29ClN2O2S |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChI Key |
MOYXUPSBGLYMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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